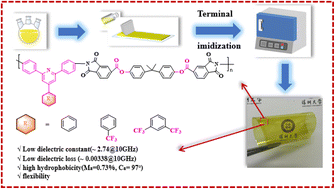Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures†
Polymer Chemistry Pub Date: 2023-12-11 DOI: 10.1039/D3PY00970J
Abstract
As 5G communication develops rapidly, the traditional interlayer insulating dielectric material polyimide (PI) can no longer meet the requirements of large-scale integrated circuits, high-velocity, high-frequency communication, and other microelectronic applications, and urgently needs modification. In this paper, we superimpose the modification effects of bulk triphenyl pyridine structure and ester group structure and combine the bulk and low polarizability groups to successfully prepare a new type of PI with a low dielectric constant (Dk) and low dielectric loss (Df) at high frequency. The research focuses on the structure–property correlation of PIs, especially the effect of fluorine content on the dielectric properties. Firstly, three bulk diamine monomers (BPAB, PBAB3F, PBAB6F) containing a triphenyl pyridine structure were designed and synthesized, which were then polymerized with the 2,2-propenylidene-4,1-phenylene-1,3-dihydro-1,3-dioxo-5-isobenzofuran carboxylic acid ester (BTPDA) to obtain three new PIs with different fluorine contents (PI-EH, PI-ECF3, PI-E2CF3, respectively). Testing results show that the dielectric properties and moisture absorption of the PIs are improved with increased fluorine content. The new PIs showed excellent properties, such as low dielectric constants (Dk = 2.84–2.74 @ 10 GHz and Df = 0.00373–0.00338 @ 10 GHz), low water absorption (0.94–0.73%), and high hydrophobicity (contact angle = 77–97°), with PI-E2CF3 having the best overall performance. The present study was carried out to provide a reference for preparing high-frequency, low dielectric constant, and low-loss interlayer dielectric materials.


Recommended Literature
- [1] Coordination polymer gel derived from a tetrazoleligand and Zn2+: spectroscopic and mechanical properties of an amorphous coordination polymer gel†
- [2] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†
- [3] XXIX.—Isomeric terpenes and their derivatives.—Part II.—On cymene from various sources
- [4] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†
- [5] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [6] Energized nitro-substituted azoles through ether bridges†
- [7] Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy
- [8] Enhancement of the spectral selectivity of complex samples by measuring them in a frozen state at low temperatures in order to improve accuracy for quantitative analysis. Part II. Determination of viscosity for lube base oils using Raman spectroscopy†
- [9] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [10] Society of Public Analysts

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 1493-23-8
-
CAS no.: 102153-44-6
-
CAS no.: 14919-36-9
-
CAS no.: 129212-21-1









